molecular formula C8H15NO4 B12043790 Methyl (methoxycarbonyl)-L-valinate

Methyl (methoxycarbonyl)-L-valinate

Cat. No.: B12043790
M. Wt: 189.21 g/mol
InChI Key: QWGFBSMKDNXREL-LURJTMIESA-N
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Description

Methyl (methoxycarbonyl)-L-valinate (CAS RN: Not explicitly provided; inferred molecular formula: C₈H₁₅NO₄) is a protected amino acid derivative where:

  • The α-amino group of L-valine is modified with a methoxycarbonyl (-COOCH₃) protecting group.
  • The carboxyl group is esterified as a methyl ester (-COOCH₃).

This dual functionalization makes it a critical intermediate in peptide synthesis, enabling selective reactivity during coupling reactions .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate

InChI

InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1

InChI Key

QWGFBSMKDNXREL-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxycarbonyl-L-Valine Methyl Ester typically involves the esterification of L-valine with methanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol or other alcohols

Industrial Production Methods

Industrial production methods for N-methoxycarbonyl-L-Valine Methyl Ester may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-methoxycarbonyl-L-Valine Methyl Ester can undergo various chemical reactions, including:

    Hydrolysis: Conversion to L-valine and methanol in the presence of water and an acid or base.

    Substitution: Reaction with nucleophiles to replace the methoxycarbonyl group.

    Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

N-methoxycarbonyl-L-Valine Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxycarbonyl-L-Valine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of L-valine and methanol, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Methyl L-valinate
  • Formula: C₆H₁₃NO₂; Molecular weight: 131.18 g/mol .
  • CAS RN : 4070-48-8 .
  • Key Differences: Lacks the methoxycarbonyl group on the amino group, leaving the amine reactive. Simpler structure with lower molecular weight (131.18 vs. ~189.21 g/mol for methyl (methoxycarbonyl)-L-valinate).
  • Applications : Used in peptide synthesis where unprotected amines are required .
2.2 N-(Methoxycarbonyl)-L-valine
  • Formula: C₇H₁₃NO₄; Molecular weight: 175.18 g/mol .
  • CAS RN : 74761-42-5 .
  • Key Differences :
    • Carboxyl group is a free acid (-COOH) instead of a methyl ester.
    • Higher polarity, leading to lower solubility in organic solvents compared to the ester form.
  • Physical Properties : Melting point = 109–113°C .
2.3 N-(Methoxycarbonyl)-D-valine Methyl Ester
  • Structure : D-isomer of the target compound.
  • Formula: C₈H₁₅NO₄; Molecular weight: 189.21 g/mol .
  • CAS RN : 153575-98-5 .
  • Key Differences: Opposite stereochemistry at the α-carbon (D-configuration). Used in synthesizing D-amino acid-containing peptides for biomedical applications .
2.4 Ethyl L-valinate Hydrochloride
  • Structure : Ethyl ester of L-valine with a hydrochloride salt.
  • Formula: C₇H₁₆ClNO₂; Molecular weight: 181.66 g/mol .
  • CAS RN : 17609-47-1 .
  • Key Differences :
    • Ethyl ester instead of methyl, altering lipophilicity.
    • Hydrochloride salt improves stability and solubility in aqueous systems.

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